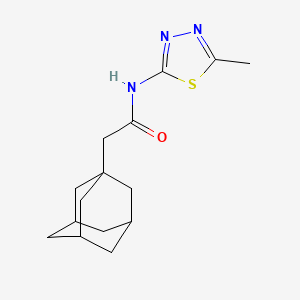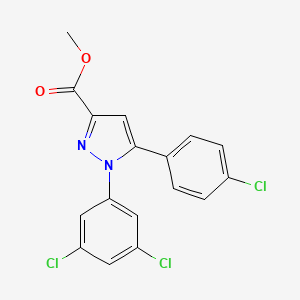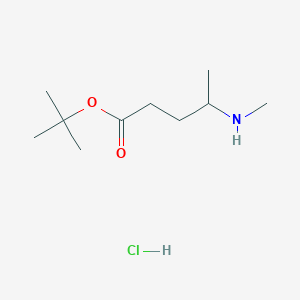
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione is a chemical compound with the CAS Number: 1692551-83-9 . It has a molecular weight of 241.65 . The IUPAC name for this compound is 4-(2-chloro-4-fluorophenyl)piperidine-2,6-dione .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . This is then reacted with hydrochloric acid to generate the final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClFNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Antimalarial Activity
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione: derivatives have been explored for their potential in combating malaria. Researchers have synthesized a library of 1,4-disubstituted piperidine derivatives to evaluate their efficacy against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Some of these compounds have shown promising results, comparable to chloroquine .
Pharmacological Research
In pharmacology, this compound serves as a versatile synthetic intermediate. It’s particularly significant as the core backbone of the CRBN ligand in the design of PROTAC drugs, which are used for targeted protein degradation. Additionally, it’s been used in the synthesis of drugs like Aminoglutethimide and Niraparib, a first-line drug for the treatment of ovarian cancer .
Material Science
The compound’s derivatives are utilized in material science, particularly in the enzymatic production of fluorocatechols. These fluorinated catechols are important in various industrial applications, including the synthesis of polymers and as building blocks for more complex chemical compounds .
Chemical Synthesis
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione: is a valuable chemical in synthetic organic chemistry. It’s used as a starting material for constructing important compounds like piperidine through various synthetic pathways, including Michael addition and intramolecular nucleophilic substitution processes .
Biochemistry Applications
In biochemistry, the compound is part of the synthesis of piperazine derivatives, which are important for their wide range of biological and pharmaceutical activities. Piperazine moieties are commonly found in drugs, and the synthesis of substituted piperazines is a key area of research .
Industrial Uses
While specific industrial uses of 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione are not detailed in the available literature, compounds with similar structures are widely used in the pharmaceutical industry. They serve as intermediates in the synthesis of various pharmacologically active molecules, including those with antitumor, antimicrobial, and cardiovascular activities .
Environmental Applications
Although direct environmental applications for this compound were not found in the search results, piperidine derivatives, in general, are being studied for their pharmacological applications, which could include environmental biotechnology aspects such as bioremediation .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-chloro-4-fluorophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXMWHWPXPHBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)



![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)


![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)